molecular formula C9H7FN2 B2459839 3-(4-Fluorophenyl)-1H-pyrazole CAS No. 1185742-22-6; 154258-82-9

3-(4-Fluorophenyl)-1H-pyrazole

Cat. No.: B2459839
CAS No.: 1185742-22-6; 154258-82-9
M. Wt: 162.167
InChI Key: STTNBHIFTZEPSH-UHFFFAOYSA-N
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Description

Overview of Pyrazole (B372694) Heterocyclic Chemistry in Medicinal and Organic Research

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in the development of a wide array of biologically active compounds. tandfonline.comnih.gov Its structural features, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its capacity to interact with various biological targets. mdpi.com This has led to the integration of the pyrazole scaffold into numerous approved drugs for treating a range of diseases, from cancer and HIV to pulmonary hypertension and erectile dysfunction. tandfonline.comnih.gov In organic synthesis, pyrazoles are valued for their stable aromatic nature and the diverse reactivity of their ring positions, allowing for the construction of complex molecular architectures. encyclopedia.pubresearchgate.net The metabolic stability of the pyrazole ring is another key factor driving its increased use in drug discovery. nih.gov

The versatility of the pyrazole scaffold is evident in the broad spectrum of pharmacological activities exhibited by its derivatives, including anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant properties. globalresearchonline.netmdpi.comwisdomlib.org This wide range of biological activities has cemented the pyrazole nucleus as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme. researchgate.netnih.gov

Significance of Fluorine Substitution in Pyrazole Systems

The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance the parent compound's therapeutic potential. acs.orgnih.gov Fluorine's high electronegativity and small size can profoundly influence a molecule's properties, including its metabolic stability, binding affinity to target proteins, and membrane permeability. acs.orgtandfonline.com The substitution of hydrogen with fluorine can lead to more potent and selective drugs. acs.orgtandfonline.com

In the context of pyrazole systems, fluorine substitution has been shown to be particularly advantageous. The presence of a fluorine atom or a trifluoromethyl group can significantly enhance the biological activity of pyrazole derivatives. nih.govresearchgate.net For instance, fluorinated pyrazoles have demonstrated potent antibacterial and antifungal activities. nih.gov The electron-withdrawing nature of fluorine can also modulate the acidity (pKa) of the pyrazole ring, which can in turn affect its pharmacokinetic profile. acs.org

Specific Focus on 3-(4-Fluorophenyl)-1H-pyrazole within the Pyrazole Scaffold

This compound is a specific pyrazole derivative that has garnered significant attention in research. This compound features a 4-fluorophenyl group attached to the 3-position of the pyrazole ring. This particular substitution pattern has been explored in various therapeutic areas, including the development of anti-inflammatory, analgesic, and anticancer agents. chemimpex.comnih.gov The presence of the 4-fluorophenyl group is crucial, as it can enhance the compound's biological activity and pharmacokinetic properties. cymitquimica.com Research has shown that derivatives of this compound can act as intermediates in the synthesis of more complex and potent bioactive molecules. chemimpex.comchemimpex.com

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 154258-82-9 sigmaaldrich.com
Molecular Formula C₉H₇FN₂ sigmaaldrich.com
Molecular Weight 162.16 g/mol sigmaaldrich.com
Melting Point 100-104 °C sigmaaldrich.com
Form Solid sigmaaldrich.com
SMILES String Fc1ccc(cc1)-c2cc[nH]n2 sigmaaldrich.com
InChI Key STTNBHIFTZEPSH-UHFFFAOYSA-N sigmaaldrich.com

Historical Context and Evolution of Research on Fluorinated Pyrazoles

The history of pyrazole chemistry dates back to 1883 when Ludwig Knorr first synthesized a pyrazole derivative. researchgate.net However, the systematic exploration of fluorinated pyrazoles is a more recent development, driven by the growing understanding of the unique benefits of fluorine in drug design. olemiss.edu Initially, the synthesis of fluorinated organic compounds was challenging. However, advancements in synthetic methodologies have made the incorporation of fluorine into pyrazole rings more accessible. sci-hub.seacs.org

Over the past few decades, research into fluorinated pyrazoles has expanded significantly, with a surge in publications and patents. researchgate.netnih.gov This increased interest is a direct result of the successful development of several commercial products containing fluorinated pyrazole moieties, particularly in the agrochemical sector with fungicides like bixafen (B1247100) and fluxapyroxad. sci-hub.seacs.org In the pharmaceutical realm, the focus has been on leveraging the advantageous properties of fluorine to develop novel therapeutics with improved efficacy and safety profiles. researchgate.netscispace.com The evolution of research in this area highlights a continuous effort to refine the synthesis and application of these valuable compounds. sci-hub.seacs.org

Properties

IUPAC Name

5-(4-fluorophenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTNBHIFTZEPSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10934963
Record name 3-(4-Fluorophenyl)-1H-pyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154258-82-9
Record name 3-(4-Fluorophenyl)-1H-pyrazole
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URL https://comptox.epa.gov/dashboard/DTXSID10934963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Fluorophenyl)-1H-pyrazole
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Synthetic Methodologies and Strategies for 3 4 Fluorophenyl 1h Pyrazole and Its Derivatives

Classical Synthetic Routes to Pyrazole (B372694) Scaffolds

The traditional synthesis of pyrazole rings has long relied on robust and well-established chemical transformations. These methods, primarily involving cyclization and condensation reactions, have been instrumental in accessing a wide array of pyrazole derivatives.

Cyclization Reactions with Hydrazine (B178648) Derivatives

A cornerstone of pyrazole synthesis is the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. In the context of 3-(4-Fluorophenyl)-1H-pyrazole, a common precursor is a β-dicarbonyl compound bearing a 4-fluorophenyl group. The reaction proceeds through the initial formation of a hydrazone, which then undergoes an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration to yield the aromatic pyrazole ring.

A prevalent two-step synthesis for this compound begins with the Knoevenagel condensation of 4-fluoroacetophenone with a suitable reagent like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminone intermediate, 1-(4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one. This intermediate is then treated with hydrazine hydrate (B1144303). The hydrazine displaces the dimethylamine (B145610) group and subsequently cyclizes to form the desired this compound atlantis-press.com. This method has been reported to achieve a high yield of 92.5% for the final product atlantis-press.com.

The choice of hydrazine (hydrazine hydrate, phenylhydrazine (B124118), etc.) allows for the introduction of various substituents at the N1 position of the pyrazole ring, offering a degree of synthetic flexibility.

Condensation Reactions

Condensation reactions are fundamental to the formation of the pyrazole nucleus. The Knorr pyrazole synthesis, a classic example, involves the condensation of a β-ketoester with a hydrazine. While broadly applicable, the regioselectivity of this reaction can sometimes be a challenge, leading to mixtures of isomeric products.

Modern and Sustainable Synthetic Approaches

In recent years, the development of synthetic methodologies has been increasingly guided by the principles of green chemistry, emphasizing efficiency, safety, and environmental benignity. These modern approaches are now being applied to the synthesis of pyrazole derivatives, including this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The application of microwave irradiation in pyrazole synthesis has been shown to be highly effective. For the synthesis of pyrazole derivatives, microwave heating can significantly reduce the time required for the cyclization and condensation steps.

A comparative study on the synthesis of phenyl-1H-pyrazoles demonstrated that microwave-assisted synthesis at 60°C for 5 minutes with a power of 50W resulted in yields of 91-98%, a significant improvement over conventional heating which required 2 hours at 75°C to achieve yields of 72-90% nih.govresearchgate.net. While this study did not exclusively focus on this compound, the findings are highly indicative of the potential benefits of applying MAOS to its synthesis. The rapid and efficient heating provided by microwaves can lead to cleaner reactions with fewer side products.

Synthesis MethodTemperatureReaction TimeYield (%)
Conventional Heating75°C2 hours72 - 90%
Microwave-Assisted60°C5 minutes91 - 98%

Table comparing conventional and microwave-assisted synthesis of phenyl-1H-pyrazoles, demonstrating the advantages of MAOS in terms of reaction time and yield. nih.govresearchgate.net

Solvent-Free Techniques

The elimination of volatile organic solvents is a key goal of green chemistry. Solvent-free or solid-state reactions offer numerous advantages, including reduced environmental impact, lower costs, and often simpler work-up procedures. The synthesis of pyrazole derivatives under solvent-free conditions, often facilitated by microwave irradiation or grinding techniques, has been successfully demonstrated researchgate.netnih.gov. These methods can lead to highly efficient and environmentally friendly processes for the production of pyrazoles.

Green Chemistry Principles in Pyrazole Synthesis

Beyond microwave assistance and solvent-free conditions, other green chemistry principles are being integrated into pyrazole synthesis. This includes the use of greener solvents (such as water or ethanol), the development of catalyst-free reactions, and the use of reusable catalysts. For instance, the use of cetyltrimethylammonium bromide (CTAB) as a catalyst in water for the one-pot, multi-component synthesis of pyrazole derivatives exemplifies a green approach researchgate.net. Another example is the use of a new acidic magnetic graphene oxide catalyst for the synthesis of pyrazolone (B3327878) derivatives under solvent-free conditions, which allows for easy recovery and reuse of the catalyst hillsdale.edu. While specific applications of these green catalysts for the synthesis of this compound are not yet widely reported, these developments highlight the ongoing efforts to make pyrazole synthesis more sustainable.

Catalytic Methods

Catalytic methods offer an efficient and often milder route to pyrazole synthesis, with transition metals like copper and palladium playing a prominent role. While many catalytic approaches focus on the N-arylation of the pyrazole ring, the principles can be extended to the formation of the pyrazole core itself.

Copper-catalyzed methods have been developed for the synthesis of N-aryl pyrazoles from α,β-alkynic N-tosyl hydrazones and diaryliodonium triflates. This one-pot reaction proceeds through a tandem cyclization, deprotection, and arylation sequence, demonstrating the versatility of copper catalysts in facilitating multiple transformations in a single operation rsc.org. The use of copper catalysts is advantageous due to their lower cost and toxicity compared to other transition metals. General copper-catalyzed N-arylation of pyrazoles has also been achieved using diamine ligands, which are effective for coupling aryl iodides and bromides with the pyrazole core researchgate.netacs.orgorganic-chemistry.org.

Palladium catalysts are also employed in the synthesis of substituted pyrazoles. For instance, palladium-catalyzed coupling of aryl triflates with pyrazole derivatives, using ligands such as tBuBrettPhos, provides a route to N-arylpyrazoles in high yields organic-chemistry.org. Although these methods primarily focus on substitution at the nitrogen atom, they highlight the utility of palladium catalysis in forming C-N bonds, a key step in many pyrazole syntheses.

The following table summarizes representative catalytic methods for the modification of the pyrazole scaffold.

Catalyst SystemReactantsProduct TypeReference
Copper(I) iodide / Diamine ligandPyrazole, Aryl iodide/bromideN-arylpyrazole researchgate.netacs.orgorganic-chemistry.org
Copper saltα,β-alkynic N-tosyl hydrazone, Diaryliodonium triflateN-arylpyrazole rsc.org
Palladium(II) acetate (B1210297) / tBuBrettPhosPyrazole, Aryl triflateN-arylpyrazole organic-chemistry.org

Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and saving time and resources. Several MCRs have been developed for the synthesis of pyrazole derivatives.

A notable example is the four-component reaction for the synthesis of 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-hydroxy-6-(naphthalen-1-yl)nicotinonitrile. This reaction demonstrates the power of MCRs to rapidly build molecular complexity around the pyrazole core.

Another versatile MCR is the one-pot, three-component synthesis of pyrazolo[3,4-d]pyrimidin-4-ones. This reaction utilizes 5-amino-N-substituted-1H-pyrazole-4-carbonitrile and various lower aliphatic acids in the presence of phosphorus oxychloride nih.gov. While not directly yielding this compound, this method showcases a powerful strategy for creating fused pyrazole systems.

The following table provides an overview of selected multicomponent reactions for the synthesis of pyrazole derivatives.

Number of ComponentsReactantsProduct TypeReference
Three5-amino-N-substituted-1H-pyrazole-4-carbonitrile, Aliphatic acid, POCl₃Pyrazolo[3,4-d]pyrimidin-4-one nih.gov
FourAldehyde, Malononitrile, β-ketoester, HydrazinePyrano[2,3-c]pyrazole beilstein-journals.org

One-Pot Synthesis Strategies

One-pot syntheses are similar to multicomponent reactions in their efficiency but may involve the sequential addition of reagents to a single reaction vessel without the isolation of intermediates. This approach is widely used for the synthesis of pyrazoles.

A highly efficient and environmentally friendly one-pot method for the synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazine has been developed using mechanochemical ball milling rsc.orgbeilstein-journals.orgnih.gov. This solvent-free method utilizes sodium persulfate as an oxidant and offers short reaction times and a simple work-up procedure. This strategy is applicable to the synthesis of this compound derivatives starting from the corresponding chalcone (B49325).

Another one-pot approach involves the synthesis of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole from 4-fluorobenzaldehyde, 1-acetylnaphthalene, and phenylhydrazine under microwave irradiation mdpi.com. This pyrazoline can then be oxidized in a subsequent step to the corresponding pyrazole.

Furthermore, a one-pot synthesis of 1-aryl-3-trifluoromethylpyrazoles has been achieved through a (3 + 3)-annulation of in situ generated nitrile imines and mercaptoacetaldehyde, followed by a dehydration/ring contraction reaction organic-chemistry.org.

The table below summarizes some one-pot synthetic strategies for pyrazole derivatives.

Starting MaterialsKey FeaturesProduct TypeReference
Chalcone, Hydrazine, Sodium persulfateMechanochemical ball milling, solvent-free3,5-diaryl-1H-pyrazole rsc.orgbeilstein-journals.orgnih.gov
4-Fluorobenzaldehyde, 1-Acetylnaphthalene, PhenylhydrazineMicrowave irradiation5-(4-fluorophenyl)-3-naphthyl-1-phenyl-4,5-dihydro-1H-pyrazole mdpi.com
Hydrazonoyl halide, 2,5-dihydroxy-1,4-dithiane-2,5-diolIn situ nitrile imine generation, (3+3) annulation1-aryl-3-trifluoromethylpyrazole organic-chemistry.org

Regioselective Synthesis of this compound and its Analogues

The regioselective synthesis of pyrazoles is crucial, as different regioisomers can exhibit distinct biological activities and physical properties. The reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazines is a classic method for pyrazole synthesis, which can lead to a mixture of regioisomers.

The condensation of β-ketoesters with substituted hydrazines is a common strategy for the regioselective synthesis of pyrazoles beilstein-journals.org. The regioselectivity is influenced by the nature of the substituents on both the β-ketoester and the hydrazine, as well as the reaction conditions. For the synthesis of 3-aryl-1H-pyrazoles, the appropriate β-dicarbonyl precursor is required. Specifically, the reaction of an arylhydrazine with a 1,3-diketone where one of the carbonyl groups is more reactive will favor the formation of one regioisomer over the other mdpi.com.

A highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles can be achieved through the condensation of 1,3-diketones with arylhydrazines at room temperature in N,N-dimethylacetamide mdpi.com. Similarly, the reaction of β-ketoesters with in situ generated 1-formyl-1-methylhydrazine leads to the regioselective formation of 1,3,4-substituted pyrazoles beilstein-journals.org.

The following table outlines key strategies for the regioselective synthesis of substituted pyrazoles.

PrecursorsKey StrategyProductReference
Unsymmetrical 1,3-diketone, HydrazineControl of reaction conditions and substituent effectsMixture of 3- and 5-substituted pyrazoles nih.gov
1,3-Diketone, ArylhydrazineRoom temperature reaction in DMAc1-Aryl-3,4,5-substituted pyrazole mdpi.com
β-Ketoester, Methylhydrazine, Ethyl formateIn situ formation of 1-formyl-1-methylhydrazine1,3,4-substituted pyrazole beilstein-journals.org

Oxidative Aromatization in Pyrazoline-to-Pyrazole Conversion

The synthesis of pyrazoles can be achieved through a two-step process involving the initial formation of a pyrazoline (4,5-dihydro-1H-pyrazole) followed by its oxidative aromatization. This is a common and effective strategy, particularly when the corresponding pyrazoline is readily accessible.

A variety of oxidizing agents can be employed for the conversion of pyrazolines to pyrazoles. A new fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, was successfully synthesized from its corresponding pyrazoline using glacial acetic acid as the oxidizing agent under conventional heating mdpi.comsemanticscholar.org. This method provides a straightforward route to the aromatic pyrazole core.

The synthesis of 3,5-bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole has been reported, which can serve as a precursor for the corresponding pyrazole through oxidation nih.gov.

Below is a table summarizing an example of oxidative aromatization for pyrazole synthesis.

Pyrazoline PrecursorOxidizing AgentReaction ConditionsProductReference
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazoleGlacial Acetic Acid85 °C, 24 h5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole mdpi.comsemanticscholar.org

Specific Synthetic Pathways to this compound

A versatile and efficient one-pot approach for the synthesis of substituted pyrazoles involves the use of propargyl alcohol derivatives as starting materials. This method often proceeds through a Meyer-Schuster rearrangement.

An efficient transformation of unprotected propargylic alcohols catalyzed by bismuth(III) triflate (Bi(OTf)₃) has been developed. This one-pot synthesis of pyrazoles involves a sequential iodo-intercepted Meyer-Schuster rearrangement, followed by cyclocondensation with hydrazine hydrate and subsequent iodine elimination. This methodology is valuable for the construction of diverse pyrazole derivatives.

The following table details a specific synthetic pathway to pyrazoles utilizing propargyl alcohol derivatives.

Starting MaterialCatalystKey ReactionsProduct Type
Propargyl alcoholBismuth(III) triflateMeyer-Schuster rearrangement, CyclocondensationSubstituted pyrazole

Synthesis of Key Intermediates for this compound Derivatization

The strategic derivatization of the this compound scaffold is crucial for modulating its physicochemical properties and biological activity. This process relies heavily on the efficient synthesis of versatile key intermediates, which are pyrazole precursors appropriately functionalized for subsequent chemical modifications. Research has established several reliable synthetic pathways to access these pivotal molecular building blocks.

A primary strategy for constructing the pyrazole core involves the cyclocondensation reaction of a 1,3-difunctional compound with a hydrazine derivative. nih.gov For the synthesis of this compound intermediates, this typically begins with the preparation of a chalcone or a β-diketone bearing a 4-fluorophenyl group.

One common route is a two-step synthesis that first produces a pyrazoline intermediate, which is subsequently aromatized. mdpi.comdoaj.org For instance, the synthesis of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole begins with a one-pot, three-component reaction under microwave irradiation to form the corresponding pyrazoline. mdpi.com This intermediate is then converted to the final pyrazole through an oxidative aromatization reaction, often using glacial acetic acid under heat. mdpi.comdoaj.org

Another critical class of intermediates are those functionalized with reactive groups that facilitate further diversification, such as amino and cyano groups. The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles represents a significant pathway for creating intermediates for crop protection agents. scirp.org Specifically, 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile can be prepared and purified using column chromatography. scirp.org This intermediate provides multiple reactive sites for derivatization: the amino group at C5, the cyano group at C4, and the N1 position of the pyrazole ring.

The synthesis of intermediates often focuses on introducing functional groups at specific positions to direct subsequent reactions. For example, a novel series of this compound derivatives were synthesized as potential androgen receptor antagonists, starting from key intermediates that allow for substitution at the N1 and C5 positions. nih.gov The synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone, a key intermediate for zolazepam, highlights another synthetic strategy where acylation of a pyrazolone is followed by chlorination, yielding a halogenated intermediate ripe for further modification. ias.ac.in Halogenated pyrazoles are particularly valuable as they can participate in a wide range of cross-coupling reactions.

The table below details examples of synthesized key intermediates and their precursors, showcasing the common strategies employed for their preparation.

Precursor(s)Intermediate SynthesizedSynthetic Strategy
4-fluoroacetophenone, 1-naphthaldehyde, phenylhydrazine5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazoleOne-pot three-component reaction
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazoleOxidative aromatization
(4-Fluorophenyl)hydrazine and ethoxymethylenemalononitrile5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrileCyclocondensation
1,3-Dimethyl-5-pyrazolone and 2-fluorobenzoyl chloride(5-Hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanoneAcylation
(5-Hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanoneChlorination

These methodologies provide a robust toolkit for chemists to generate a library of this compound derivatives by first creating strategically functionalized intermediates. The choice of synthetic route and intermediate allows for controlled and regioselective derivatization at the N1, C4, and C5 positions of the pyrazole ring, enabling the exploration of the chemical space around this important scaffold. nih.gov

Structural Characterization and Spectroscopic Analysis of 3 4 Fluorophenyl 1h Pyrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of organic molecules, offering deep insights into the connectivity and chemical environment of atoms. For fluorinated compounds like 3-(4-Fluorophenyl)-1H-pyrazole, multinuclear NMR experiments including ¹H, ¹³C, and ¹⁹F are particularly informative.

¹H NMR Spectral Analysis and Proton Environment Elucidation

Proton (¹H) NMR spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. In derivatives of this compound, the spectra can be divided into signals arising from the pyrazole (B372694) ring protons and those from the 4-fluorophenyl substituent.

The proton on the C4 position of the pyrazole ring typically appears as a singlet, as seen in 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole where it resonates at δ 6.84 ppm. mdpi.com In other derivatives, such as 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the proton at the C5 position of the pyrazole ring is observed as a singlet at δ 8.51 ppm. excli.de The NH proton of the pyrazole ring, when present, is often a broad singlet and can be found further downfield; for example, in 3-(trifluoromethyl)-5-phenyl-1H-pyrazole, the NH proton appears at δ 9.32 ppm. nih.gov

The protons of the 4-fluorophenyl group typically exhibit a characteristic splitting pattern due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The protons ortho to the fluorine atom often appear as a triplet or a doublet of doublets, while the meta protons also show complex splitting. For instance, in 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, the ¹H-NMR spectrum showed a triplet signal due to ²JH-F coupling and a doublet of doublets signal from ³JH-F coupling, with coupling constants of 8.6, 5.8, and 2.8 Hz, respectively. mdpi.com

Table 1: Representative ¹H NMR Data for this compound Derivatives
CompoundSolventProton SignalChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)Reference
3-(4-Fluorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazoleCDCl₃Aromatic H7.69-7.67 (m, 2H), 7.34-7.25 (m, 5H), 7.18-7.16 (m, 2H), 7.07-7.00 (m, 4H), 6.81-6.78 (m, 1H)Multiplet rsc.org
Pyrazole H4 & H55.29 (dd, J = 12.4, 7.3 Hz, 1H), 3.80 (dd, J = 17.0, 12.4 Hz, 1H), 3.11 (dd, J = 17.0, 7.3 Hz, 1H)Doublet of Doublets rsc.org
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazoleCDCl₃Pyrazole H46.84Singlet mdpi.com
Aromatic H (4-fluorophenyl)7.35 (dd, J = 5.8, 2.8 Hz, 2H), 7.07 (t, J = 8.2 Hz, 2H)Doublet of Doublets, Triplet mdpi.com
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehydeCDCl₃Pyrazole H58.51Singlet excli.de
Aldehyde CHO10.05Singlet excli.de
Aromatic H7.19-7.82Multiplet excli.de

¹³C NMR Spectral Analysis and Carbon Framework Characterization

Carbon-13 (¹³C) NMR spectroscopy is crucial for mapping the carbon skeleton of the molecule. The presence of the fluorine atom in the 4-fluorophenyl group induces characteristic C-F coupling, which is invaluable for signal assignment. The carbon directly bonded to the fluorine (C-F) exhibits a large one-bond coupling constant (¹JC-F), typically in the range of 245-255 Hz. mdpi.comrsc.org The coupling extends over multiple bonds, with two-bond (²JC-F), three-bond (³JC-F), and even four-bond (⁴JC-F) couplings being observable, although with decreasing magnitude. mdpi.com

For example, the ¹³C NMR spectrum of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole showed C-F couplings with constants of 248.9 Hz (¹JC-F), 21.6 Hz (²JC-F), 8.2 Hz (³JC-F), and 3.3 Hz (⁴JC-F). mdpi.com The carbon atoms of the pyrazole ring also give distinct signals; in 3,5-diphenyl-1H-pyrazole, the C3/C5 carbons resonate around δ 154.2 and 148.7 ppm, while the C4 carbon appears at approximately δ 100.1 ppm. nih.gov

Table 2: Representative ¹³C NMR Data for this compound Derivatives
CompoundSolventCarbon SignalChemical Shift (δ, ppm)C-F Coupling Constant (J, Hz)Reference
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazoleCDCl₃C-F (C1' of fluorophenyl)162.68¹J = 248.9 mdpi.com
C2'/C6' of fluorophenyl115.68²J = 21.6 mdpi.com
C3'/C5' of fluorophenyl130.67³J = 8.2 mdpi.com
C4' of fluorophenyl126.73⁴J = 3.3 mdpi.com
Pyrazole C4108.92- mdpi.com
1-(4-Fluorophenyl)-3-phenyl-1H-pyrazoleCDCl₃C-F (C1' of fluorophenyl)162.8J = 255 rsc.org
C2'/C6' of fluorophenyl115.6J = 22 rsc.org
C3'/C5' of fluorophenyl127.5J = 8 rsc.org
Pyrazole C5129.4J = 3 rsc.org
Pyrazole C4104.8- rsc.org

¹⁹F NMR Spectroscopy for Fluorine Environment

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to directly probe the environment of the fluorine atom. For derivatives of this compound, the ¹⁹F NMR spectrum typically shows a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this signal can be influenced by the electronic nature of substituents elsewhere on the molecule. For instance, in 2-(4-Fluorophenyl)quinoline, the fluorine signal appears at δ -112.38 ppm. rsc.org In other fluoropyrazole systems, these signals can appear in different regions; for example, monofluoropyrazole systems have been reported with ¹⁹F resonances around δ -175 ppm. thieme-connect.de This technique is essential for confirming the presence and electronic environment of the fluorine substituent.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for unambiguously assigning ¹H and ¹³C NMR signals. nih.gov

HSQC correlates the chemical shifts of protons directly attached to carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule.

In the analysis of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, HSQC spectra showed a correlation between the C4 carbon at δ 108.91 ppm and the H4 proton at δ 6.83 ppm. mdpi.comsemanticscholar.org HMBC spectra further confirmed the structure by showing a correlation between the H4 proton and the C3 and C5 carbons of the pyrazole core, solidifying the assignment of the pyrazole ring system. mdpi.comsemanticscholar.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound and its derivatives, key vibrational bands confirm the presence of the aromatic systems and the pyrazole core.

Characteristic absorptions include:

Ar-H stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. For example, a band at 3049 cm⁻¹ was identified in 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. mdpi.com

C=N and C=C stretching: The stretching vibrations of the C=N bond within the pyrazole ring and the C=C bonds of the aromatic rings appear in the 1450-1600 cm⁻¹ region. excli.dersc.org In one derivative, these were seen at 1593 cm⁻¹ and 1495 cm⁻¹. mdpi.com

C-F stretching: The strong C-F bond gives rise to a characteristic absorption band, typically in the 1100-1250 cm⁻¹ region. A C-F vibration was identified at 1224 cm⁻¹ for 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. mdpi.comsemanticscholar.org

Table 3: Characteristic IR Absorption Bands for this compound Derivatives
CompoundVibrational ModeWavenumber (ν, cm⁻¹)Reference
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazoleAromatic C-H stretch3049 mdpi.com
C=N stretch1593 mdpi.com
C=C stretch1495, 1360 mdpi.com
C-F stretch1224 mdpi.com
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde derivativeAromatic C-H stretch3034 excli.de
C=N stretch (imine)1663 excli.de
Pyrazole ring stretches1496, 1455, 1111 excli.de
1-(4-Fluorophenyl)-3-phenyl-1H-pyrazoleRing stretches1596, 1507, 1448 rsc.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. nih.govnih.gov

For derivatives of this compound, MS analysis typically shows a prominent molecular ion peak ([M]⁺) or, more commonly in modern electrospray ionization (ESI) techniques, a protonated molecular ion peak ([M+H]⁺). The accurate mass obtained from HRMS is compared with the calculated mass for the proposed chemical formula to confirm the compound's identity.

For example, the structure of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole was confirmed by HRMS, which found a molecular ion peak [M+H]⁺ at m/z 365.1417, very close to the calculated value of m/z 365.1454. mdpi.com Similarly, for 1-(4-fluorophenyl)-3-phenyl-1H-pyrazole, the [M+H]⁺ ion was found at m/z 239.0985, corresponding to the calculated value of 239.0979. rsc.org This high accuracy is crucial for distinguishing between compounds with similar nominal masses (isobars) and for confirming successful synthesis. nih.gov

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of crystalline solids. This powerful analytical technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice. For this compound and its derivatives, X-ray crystallography elucidates the exact molecular geometry, conformational preferences, and intermolecular interactions that govern the solid-state packing. This data is fundamental for understanding the compound's physical properties and structure-activity relationships.

The crystallographic data for derivatives of this compound reveal key details about their solid-state structures. While comprehensive data for the parent compound is not detailed in the surveyed literature, several dihydropyrazole derivatives have been thoroughly characterized. For instance, the carboxamide and carbothioamide derivatives crystallize in the monoclinic system, indicating a lower symmetry compared to cubic or tetragonal systems researchgate.net.

The unit cell is the basic repeating unit of a crystal lattice, defined by the lengths of its axes (a, b, c) and the angles between them (α, β, γ). These parameters, along with the crystal system and space group, provide a unique fingerprint for a specific crystalline solid. Analysis of these derivatives shows significant variation in unit cell volumes and dimensions, reflecting the influence of different substituents on the crystal packing arrangement researchgate.netnih.govresearchgate.net.

Parameter3,5-Bis(4-fluorophenyl)-4,5-dihydropyrazole-1-carboxamide researchgate.net3,5-Bis(4-fluorophenyl)-4,5-dihydropyrazole-1-carbothioamide researchgate.net3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole nih.govresearchgate.net
Chemical FormulaC16H13F2N3OC16H13F2N3SC21H16F2N2
Formula Weight (g/mol)301.29317.35334.36
Crystal SystemMonoclinicMonoclinicMonoclinic
Space GroupC2/cP21/cNot specified
a (Å)17.6219(6)14.339(2)12.2880(3)
b (Å)10.8735(3)11.1478(17)13.1678(3)
c (Å)15.3216(5)9.541(2)11.3245(3)
α (°)909090
β (°)102.864(3)107.007(18)112.661(3)
γ (°)909090
Volume (ų)2862.11(16)1458.5(5)1690.91(7)
Z (molecules/unit cell)844
Temperature (K)173173100

The molecular conformation, or the spatial arrangement of atoms, is described by torsion or dihedral angles. These angles define the rotation around single bonds and reveal the three-dimensional shape of the molecule. In derivatives of this compound, the dihedral angles between the planar pyrazole (or dihydropyrazole) ring and its various aryl substituents are of particular interest.

For example, in 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, the dihydropyrazole ring adopts an envelope configuration. The dihedral angles quantify the twist between this central ring and the attached phenyl and fluorophenyl groups nih.govresearchgate.net. A small dihedral angle suggests a more coplanar arrangement, which can facilitate π-electron delocalization across the rings, whereas a large angle indicates a significant twist, often due to steric hindrance. In this specific derivative, the dihedral angle between the two fluorophenyl groups is 66.34(8)°, indicating a substantial twist relative to each other nih.govresearchgate.net. The orientation of the substituent rings relative to the central heterocyclic core is crucial for determining how the molecule interacts with its environment, including in biological systems.

Dihedral Angles for 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole nih.govresearchgate.net
Ring System 1Ring System 2Dihedral Angle (°)
Fluorophenyl Group AFluorophenyl Group B66.34(8)
Dihydropyrazole RingBenzene (B151609) Ring11.50(9)
Benzene RingFluorophenyl Group A77.7(6)
Benzene RingFluorophenyl Group B16.7(5)

Disorder in crystallography refers to a situation where a molecule or a part of a molecule occupies more than one position or orientation within the crystal lattice. This is a spatial average over the entire crystal mit.edu. Disorder can be static, where different unit cells contain different orientations, or dynamic, involving thermal motion within a single unit cell mit.edu. The presence of disorder is often indicated by unusually shaped or large anisotropic displacement ellipsoids and residual electron density in the crystallographic refinement.

In the context of pyrazole-containing compounds, disorder is a recognized phenomenon. For example, studies on certain iron(II) complexes with pyrazole-based ligands have revealed non-statistical positional disorder of substituents, leading to whole-molecule disorder where the entire complex cation adopts multiple orientations within the lattice nih.gov. This can have significant implications for the material's properties.

To accurately model a disordered structure, crystallographers refine multiple positions for the disordered atoms, assigning fractional occupancies to each position. The sum of these occupancies for a given atom must equal one mit.edu. While the general principles of analyzing and refining disordered structures are well-established, specific reports detailing disorder phenomena in the crystal structures of this compound or its direct derivatives were not found in the surveyed scientific literature. The analysis of such phenomena, should it be observed, would be crucial for a complete and accurate description of the compound's crystallography.

Structure Activity Relationship Sar Studies and Molecular Design of 3 4 Fluorophenyl 1h Pyrazole Derivatives

Impact of 4-Fluorophenyl Substituent on Biological Activity

The presence of a 4-fluorophenyl group at the C3 position of the pyrazole (B372694) ring is a common feature in many biologically active molecules. The fluorine atom, owing to its high electronegativity and small size, can significantly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with target proteins. semanticscholar.orgmdpi.com

In medicinal chemistry, the substitution of a hydrogen atom with fluorine is a widely used strategy to enhance metabolic stability and binding affinity. semanticscholar.orgmdpi.com The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage. semanticscholar.org This can lead to an improved pharmacokinetic profile of the drug candidate. Furthermore, the fluorine atom can participate in hydrogen bonding and other non-covalent interactions within the active site of a biological target, thereby increasing the binding affinity and potency of the compound. semanticscholar.orgmdpi.com

For instance, in a series of 3-(4-fluorophenyl)-1H-pyrazole derivatives synthesized as androgen receptor antagonists, the 4-fluorophenyl moiety was a key structural element contributing to their activity. While the direct impact of the fluorine atom was not systematically compared with other substituents at the para position in this specific study, its presence was integral to the potent activity observed in the lead compounds.

Role of Pyrazole Ring Substituents in Activity Modulation

Substituents on the pyrazole ring play a critical role in modulating the biological activity of this compound derivatives. The nature, size, and position of these substituents can affect the compound's affinity for its target, as well as its selectivity and pharmacokinetic properties.

In a study focused on the development of antitubercular agents, a series of N-phenyl-3-(4-fluorophenyl)-4-substituted pyrazoles were synthesized and evaluated. nih.gov The results indicated that the nature of the substituent at the C4 position of the pyrazole ring significantly influenced the antimycobacterial activity. This highlights the importance of the pyrazole ring as a scaffold for chemical modification to fine-tune the biological activity. nih.gov

Influence of Substituents at N1, C3, C4, and C5 Positions of the Pyrazole Ring

Systematic modification of substituents at the N1, C3, C4, and C5 positions of the pyrazole ring is a common strategy in drug discovery to explore the SAR and optimize the activity of lead compounds.

N1 Position: The substituent at the N1 position of the pyrazole ring is crucial for modulating the biological activity of this compound derivatives. In the context of androgen receptor antagonists, various substitutions on the N1-phenyl ring were explored. The electronic properties of the substituents on this phenyl ring had a notable impact on the antiproliferative activity against prostate cancer cell lines.

C4 Position: The C4 position of the pyrazole ring is another key site for modification. In the aforementioned study on antitubercular agents, various substituents were introduced at the C4 position of the N-phenyl-3-(4-fluorophenyl)-pyrazole scaffold. The nature of these substituents was found to be a critical determinant of the antimycobacterial activity, with 3D-QSAR studies indicating that steric, electrostatic, hydrogen bonding, and hydrophobic features at this position play a significant role. nih.gov

C5 Position: The C5 position of the pyrazole ring also offers opportunities for structural modification to enhance biological activity. In the development of androgen receptor antagonists, a series of this compound derivatives were synthesized with various substituents at the C5 position. The introduction of a methyl group at this position, for example, was found to be favorable for activity in some analogs.

The following table summarizes the antiproliferative activity of selected this compound derivatives against the LNCaP prostate cancer cell line, illustrating the influence of substituents at the N1 and C5 positions.

CompoundN1-SubstituentC5-SubstituentIC50 (µM) against LNCaP cells
10a4-FluorophenylMethyl>40
10b4-ChlorophenylMethyl25
10c4-BromophenylMethyl22
10d4-MethylphenylMethyl31
10e4-MethoxyphenylMethyl18

Rational Design Strategies for Enhanced Biological Potency

Rational drug design plays a pivotal role in the development of potent and selective this compound derivatives. These strategies often involve computational methods, such as quantitative structure-activity relationship (QSAR) and molecular docking, to guide the design of new analogs with improved activity. nih.gov

In the development of antitubercular N-phenyl-3-(4-fluorophenyl)-4-substituted pyrazoles, 3D-QSAR models (CoMFA and CoMSIA) were employed to understand the relationship between the structural features of the compounds and their biological activity. nih.gov These models provided insights into the favorable steric, electrostatic, hydrophobic, and hydrogen bonding interactions required for potent antimycobacterial activity. Based on these findings, new molecules with predicted higher activity were proposed, demonstrating the utility of rational design in optimizing the therapeutic potential of this class of compounds. nih.gov

Molecular docking studies are also instrumental in rational design. By simulating the binding of this compound derivatives to the active site of their biological target, researchers can identify key interactions and design modifications to enhance binding affinity. For example, docking studies of pyrazole-based kinase inhibitors have revealed crucial hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of kinases, guiding the design of more potent and selective inhibitors. nih.gov

Bioisosteric Replacements and Their Effects on Activity

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile.

In the context of this compound derivatives, bioisosteric replacements can be applied to various parts of the molecule. For example, the pyrazole ring itself can be replaced by other five-membered heterocycles such as isoxazole (B147169) or thiazole. acs.org Such modifications can alter the electronic distribution and hydrogen bonding capabilities of the molecule, potentially leading to improved interactions with the biological target.

The 4-fluorophenyl group is itself a common bioisostere for a phenyl group, often introduced to block metabolic oxidation at the para-position. nih.gov Furthermore, within a series of benzamide (B126) analogues containing a pyrazole ring, a 4-fluorophenyl group was incorporated, and the resulting compounds showed insecticidal activity. mdpi.com

Conformational Flexibility and Tautomerism in SAR

The conformational flexibility and potential for tautomerism of the this compound scaffold can have a significant impact on its biological activity. The ability of the molecule to adopt a specific conformation to fit into the binding site of a target protein is crucial for its potency.

A study on 1-(4-fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one demonstrated an enol-to-keto tautomerism during the crystallization process. nih.gov This highlights that different tautomeric forms can be energetically accessible and that the predominant form can be influenced by the environment (e.g., solvent or solid state). The specific tautomeric form present under physiological conditions can be a critical determinant of biological activity.

Mechanistic Investigations of Biological Activities for 3 4 Fluorophenyl 1h Pyrazole and Its Derivatives

Anticancer/Antiproliferative Research

The anticancer properties of 3-(4-fluorophenyl)-1H-pyrazole derivatives have been explored through their effects on cancer cell proliferation, the identification of their molecular targets, and their ability to modulate gene expression.

Derivatives of this compound have demonstrated selective and potent activity against various human cancer cell lines. For instance, a novel series of these derivatives was evaluated for antiproliferative activity against two prostate cancer cell lines, LNCaP (androgen-sensitive) and PC-3 (androgen-insensitive). epa.govnih.gov Several compounds showed potent activity, with one in particular, compound 10e, selectively inhibiting the growth of LNCaP cells with an IC50 value of 18 µmol/L. epa.govnih.gov

Other studies have highlighted the broad-spectrum antiproliferative potential of pyrazole (B372694) derivatives. A compound featuring a 4-bromophenyl group on the pyrazole ring was effective against A549 (lung), HeLa (cervical), and MCF-7 (breast) cancer cell lines, with IC50 values of 8.0 µM, 9.8 µM, and 5.8 µM, respectively. srrjournals.com Another derivative, 6-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl] epa.govnih.govsrrjournals.comtriazolo[3,4-b] epa.govsrrjournals.comnih.govthiadiazole, exhibited a dose-dependent cytotoxic effect on the HepG2 hepatocellular carcinoma cell line. researchgate.net

Antiproliferative Activity of this compound Derivatives

DerivativeCell LineCancer TypeIC50 Value
Compound 10eLNCaPProstate Cancer18 µmol/L
4-bromophenyl substituted pyrazoleA549Lung Cancer8.0 µM
HeLaCervical Cancer9.8 µM
MCF-7Breast Cancer5.8 µM
6-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl] epa.govnih.govsrrjournals.comtriazolo[3,4-b] epa.govsrrjournals.comnih.govthiadiazoleHepG2Liver CancerData not specified

The anticancer activity of these pyrazole derivatives is often linked to their ability to interact with specific molecular targets that are crucial for cancer cell growth and survival. One of the primary mechanisms identified is the antagonism of the androgen receptor (AR), which is a key driver in prostate cancer. epa.govnih.gov The effectiveness of compounds against the AR-positive LNCaP cell line points to this mechanism. epa.govnih.gov

Kinase inhibition is another significant mechanism. Pyrazole derivatives have been developed as inhibitors for various kinases that are over-expressed in tumors. nih.gov For example, certain thiazolyl-pyrazoline derivatives have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) kinase, with one compound demonstrating an IC50 of 0.06 µM. srrjournals.com Numerous studies have confirmed that pyrazole structures can effectively target a range of kinases, including EGFR, VEGFR-2, and Cyclin-Dependent Kinases (CDKs), which are vital for tumor cell signaling and proliferation. mdpi.com

A direct consequence of androgen receptor antagonism by this compound derivatives is the downregulation of AR target genes. A key example is the prostate-specific antigen (PSA) gene. In studies using LNCaP prostate cancer cells, treatment with these compounds led to a significant reduction in PSA expression. epa.govnih.gov Specifically, compound 10e, which showed potent antiproliferative activity, also demonstrated a PSA downregulation rate of 46%, indicating successful interference with the androgen receptor signaling pathway. epa.govnih.gov

Antimicrobial Studies

The versatility of the pyrazole scaffold extends to antimicrobial applications, with derivatives showing efficacy against a range of bacterial and fungal pathogens.

Derivatives of this compound have demonstrated notable antibacterial properties. For example, the compound (Z)-3-bromo-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)but-3-en-2-one was reported to have good antibacterial activity with a Minimum Inhibitory Concentration (MIC) value of 32 μg/mL. meddocsonline.org

Research has shown that pyrazole derivatives can be effective against both Gram-positive and Gram-negative bacteria by targeting different metabolic pathways. nih.gov A specific series of 1,3-bis-benzoic acid and trifluoromethyl phenyl-derived pyrazoles were found to be highly potent growth inhibitors of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 0.78–3.125 μg/ml. nih.gov These compounds also showed a low tendency for resistance development in S. aureus and Enterococcus faecalis. nih.gov Other pyrazole derivatives have been identified as potent broad-spectrum agents, with activity against strains like E. coli, K. pneumoniae, and P. aeruginosa. nih.gov

Antibacterial Activity of Pyrazole Derivatives

Derivative ClassBacterial StrainsActivity (MIC)
(Z)-3-bromo-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)but-3-en-2-oneNot specified32 µg/mL
Trifluoromethyl phenyl derived pyrazolesGram-positive bacteria (e.g., S. aureus)0.78–3.125 µg/mL
Imidazo-pyridine substituted pyrazolesGram-negative (E. coli, K. pneumoniae, P. aeruginosa) & Gram-positive<1 µg/mL (MBC)

Fluoro-substituted pyrazole derivatives have been recognized for their significant antifungal activities. nih.gov Studies on fluorinated 4,5-dihydro-1H-pyrazole derivatives demonstrated their efficacy against several phytopathogenic fungi. nih.govnih.gov These compounds were tested against Sclerotinia sclerotiorum, Macrophomina phaseolina, Fusarium oxysporum f. sp. lycopersici, and F. culmorum. nih.govnih.gov The most active compounds showed significant inhibition, with a 2-chlorophenyl derivative (H9) causing 43.07% inhibition of S. sclerotiorum and 46.75% inhibition of F. culmorum. nih.gov

Further research into N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides also revealed moderate to good antifungal activities against plant pathogens like Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. mdpi.com Some of these compounds exhibited over 50% inhibition against G. zeae at a concentration of 100 µg/mL, performing better than some commercial fungicides. mdpi.com The wide range of biological activities associated with pyrazole derivatives makes them a promising scaffold for developing new antifungal agents for plant protection. nih.gov

Antitubercular Activity

Derivatives of this compound have demonstrated notable in vitro activity against Mycobacterium tuberculosis. A series of N-phenyl-3-(4-fluorophenyl)-4-substituted pyrazoles were synthesized and evaluated for their antimycobacterial effects against the H37Rv strain of M. tuberculosis. These studies are crucial in the search for new therapeutic agents to combat tuberculosis, a persistent global health issue.

In a separate study, a series of novel pyrazole-4-carboxamide derivatives were also tested for their antitubercular potential. The Minimum Inhibitory Concentration (MIC) is a key parameter in determining the efficacy of these compounds. The results for some of these derivatives are presented in the table below.

Antitubercular Activity of Pyrazole-4-Carboxamide Derivatives
CompoundMIC (µg/mL) against M. tuberculosis H37Rv
5e3.12
5g6.25
5m6.25
5h12.5
5b25
5c25
5f25
5k25

The data indicates that compound 5e exhibits the most significant activity within this specific series of derivatives. japsonline.com

Antileishmanial Activity

The therapeutic potential of pyrazole derivatives extends to the treatment of leishmaniasis, a parasitic disease. Research has shown that certain pyrazole-based compounds can effectively inhibit the growth of Leishmania species. For instance, a study investigating various pyrazole derivatives identified several compounds with promising antileishmanial activity, as indicated by their 50% inhibitory concentration (IC50) values.

One particular study highlighted a new pyrazole derivative, 4-[2-(1-(ethylamino)-2-methylpropyl)phenyl]-3-(4-methyphenyl)-1-phenylpyrazole, which demonstrated significant in vitro inhibition of several Leishmania species. The IC50 values for this compound against different promastigote forms are detailed below.

Antileishmanial Activity of a Novel Pyrazole Derivative
Leishmania SpeciesIC50 (µg/mL)
L. tropica0.48
L. major0.63
L. infantum0.40

These values are only slightly higher than those of amphotericin B, a commonly used antileishmanial drug, indicating the potential of this pyrazole derivative as a lead compound for further development. researchgate.net

Mechanisms of Action (e.g., FabH Inhibition, Membrane Disruption)

The antimicrobial and antitubercular activities of this compound derivatives are, in part, attributed to their ability to inhibit essential bacterial enzymes. One such target is β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in the initiation of fatty acid biosynthesis in bacteria. The inhibition of this pathway disrupts the integrity of the bacterial cell membrane, leading to cell death. A series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were synthesized and identified as potent inhibitors of E. coli FabH. nih.gov Notably, the compound 1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone was highlighted as a potent inhibitor of this enzyme. nih.gov

In addition to enzyme inhibition, some pyrazole derivatives may exert their antimicrobial effects through direct membrane disruption. Studies on pyrazole-derived hydrazones have included investigations into their ability to disrupt bacterial membranes using assays such as the SYTO-9/propidium iodide (BacLight) assay. researchgate.net This dual mechanism of action, involving both enzyme inhibition and membrane disruption, makes these compounds promising candidates for further investigation as novel antimicrobial agents.

Anti-inflammatory and Analgesic Properties

Derivatives of this compound have been investigated for their anti-inflammatory and analgesic properties. These effects are often mediated through the inhibition of enzymes involved in the inflammatory cascade.

A primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the selective inhibition of cyclooxygenase-2 (COX-2). nih.govnih.govaalto.fiacs.org This enzyme is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2 over its isoform, COX-1, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs. Several novel pyrazole derivatives have been shown to selectively inhibit the COX-2 enzyme with IC50 values in the micromolar and even nanomolar range. nih.govnih.govaalto.fiacs.org

COX-2 Inhibitory Activity of Selected Pyrazole Derivatives
Compound Series/NumberCOX-2 IC50
Novel Pyrazole Derivatives0.043-0.56 µM
Compound 11 (from a specific series)0.043 µM
Compound 12 (from a specific series)0.049 µM
Compound 15 (from a specific series)0.049 µM
Trisubstituted Pyrazole Derivatives1.33-17.5 µM
PYZ90.72 µM
PYZ100.0283 nM
PYZ110.2272 nM
PYZ160.52 µM
PYZ3119.87 nM
IXZ3 (Isoxazole-based)0.95 µM

Beyond COX-2 inhibition, certain pyrazole derivatives have been shown to interfere with neutrophil functions, which play a critical role in the inflammatory response. For instance, a series of 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivatives demonstrated strong inhibition of N-formyl-methionyl-leucyl-phenylalanine (fMLP)-induced neutrophil chemotaxis. researchgate.net Furthermore, the inhibition of interleukin-8 (IL-8)-induced neutrophil chemotaxis is another mechanism by which anti-inflammatory effects can be achieved. nih.gov

Enzyme Inhibitory Activity (General)

The biological activities of this compound derivatives are frequently linked to their ability to inhibit various enzymes. This section focuses on their inhibitory action against acetylcholinesterase.

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for conditions such as Alzheimer's disease. Several pyrazole derivatives have been synthesized and evaluated for their AChE inhibitory potential.

The table below presents the 50% inhibitory concentration (IC50) values for a selection of pyrazole and related derivatives against AChE.

Acetylcholinesterase (AChE) Inhibitory Activity of Pyrazole Derivatives
Compound Series/NumberAChE IC50
Pyrazole Derivative 3012.01 µM
Pyrazole Derivative 3213.63 µM
Quinoxaline-based Derivative 3160.077 µM
Carbamate Derivative 1217.41 µM
Benzofuran-based Derivative C70.39 µg/mL

These findings underscore the versatility of the pyrazole scaffold in targeting a range of enzymes with therapeutic relevance.

Monoamine Oxidase (MAO-A, MAO-B) Inhibition

Derivatives of this compound have been identified as notable inhibitors of monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters. Research has demonstrated that specific structural modifications to the pyrazole core can lead to potent and selective inhibition of the two main isoforms of MAO, namely MAO-A and MAO-B.

A study involving 3-(4-fluorophenyl)-5-aryl-N-substituted-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives revealed that substitutions on the pyrazole ring significantly influence inhibitory activity and selectivity. nih.gov For instance, derivatives with halogen substitutions on the 5-aryl ring showed a high selectivity for MAO-A inhibition. nih.gov In contrast, compounds featuring a 2-naphthyl substitution at the same position exhibited moderate selectivity towards MAO-B. nih.gov

Further investigations into halogenated pyrazolines highlighted that substitutions on the phenyl ring at the fifth position of the pyrazoline structure result in potent MAO-B inhibition. mdpi.com Specifically, a compound identified as 3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole (EH7) demonstrated the highest potency against MAO-B, with an IC50 value of 0.063 µM. mdpi.com The inhibitory potency against MAO-B was found to follow the order of halogen substitution: F > Cl > Br > H. mdpi.com

In a separate series of 3-aryl-1-phenyl-1H-pyrazole derivatives, compounds displayed good selective MAO-B inhibitory activity, with some reaching the nanomolar to low micromolar range. nih.gov For example, N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) methanamine was identified as a highly selective MAO-B inhibitor. nih.gov Structure-activity relationship studies indicated that fluoro derivatives were more effective for MAO-B inhibition compared to their chloro counterparts. nih.govresearchgate.net

Table 1: MAO-B Inhibitory Activity of Selected Pyrazole Derivatives
CompoundMAO-B IC50 (µM)Reference
3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole (EH7)0.063 mdpi.com
(E)-1-(2,3-dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one0.118 nih.gov
N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) methanaminepIC50 = 3.47 nih.govresearchgate.net

Inhibition of Protein Glycation

Derivatives of this compound have demonstrated potential in inhibiting protein glycation, a non-enzymatic reaction between proteins and sugars that leads to the formation of advanced glycation end-products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of diabetic complications.

Research into dihydropyrazole derivatives has shown their capacity to act as antiglycation agents. One study synthesized a series of compounds and found that a specific derivative, 3c, exhibited not only strong and selective inhibition of aldose reductase 2 (ALR2) but also possessed good antiglycative properties. acs.org

Table 2: Antiglycation Potential of a Dihydropyrazole Derivative
CompoundObserved ActivityReference
Dihydropyrazole derivative (3c)Good antiglycative properties acs.org

Neuroprotective Potential and Alzheimer's Disease Research

The pyrazole scaffold is a subject of interest in the search for neuroprotective agents, particularly in the context of neurodegenerative conditions like Alzheimer's disease. nih.govresearchgate.net The multifactorial nature of Alzheimer's disease has led researchers to explore multi-target-directed ligands, and this compound derivatives have emerged as promising candidates due to their ability to inhibit key enzymes involved in the disease's progression. nih.govresearchgate.net

A series of 3-aryl-1-phenyl-1H-pyrazole derivatives were synthesized and found to be effective inhibitors of both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two important targets in Alzheimer's therapy. nih.govresearchgate.net The dual-inhibitory action of these compounds suggests a potential to address both the cholinergic deficit and the oxidative stress associated with the disease. nih.gov

Furthermore, studies on phenylacetamide derivatives bearing a 1H-pyrazole ring have shown neuroprotective activity. acgpubs.org Certain compounds were found to restore cell viability in neurotoxicity models, indicating their potential to protect neurons from damage. acgpubs.org The neuroprotective effects of pyrazole derivatives are also linked to their ability to mitigate oxidative stress, a key factor in neurodegeneration. acgpubs.org Research on N-propananilide derivatives with a pyrazole ring has demonstrated neuroprotective effects against 6-OHDA-induced neurotoxicity, suggesting a mechanism involving the reduction of pro-apoptotic proteins. turkjps.orgnih.gov

Antidiabetic Activity

Pyrazole derivatives have been extensively investigated for their potential as antidiabetic agents. researchgate.netnih.govresearchgate.netmdpi.com The versatility of the pyrazole scaffold allows for the development of compounds that can act as either activators or inhibitors of enzymes involved in diabetic conditions. researchgate.netovid.combenthamdirect.com

One of the primary mechanisms through which pyrazole derivatives exert their antidiabetic effects is by inhibiting key enzymes such as α-glucosidase and α-amylase. frontiersin.orgnih.govinnspub.net By inhibiting these enzymes, the compounds can help to control postprandial hyperglycemia. nih.gov For instance, certain sulfonamide-based acyl pyrazoles have been found to be potent α-glucosidase inhibitors, with some compounds showing significantly higher activity than the standard drug, acarbose. frontiersin.org

Additionally, pyrazole-containing compounds have been identified as inhibitors of dipeptidyl peptidase-4 (DPP-4), a well-established target for the management of type 2 diabetes. researchgate.net Some thiosemicarbazone derivatives incorporating a pyrazole moiety have shown potent DPP-4 inhibitory effects. researchgate.net

Table 3: Antidiabetic Activity of Selected Pyrazole Derivatives
Compound SeriesTarget EnzymeObserved ActivityReference
Sulfonamide-based acyl pyrazolesα-glucosidasePotent inhibition (IC50 values from 1.13 to 28.27 µM) frontiersin.org
Pyrazole derivatives (Pyz-1, Pyz-2)α-glucosidase & α-amylasePotent inhibition nih.gov
Pyrazolo[3,4-b]pyridine derivativesα-amylasePromising inhibition mdpi.com
Thiosemicarbazone derivatives with pyrazoleDPP-4Potent inhibition (IC50 = 1.266 ± 0.264 nM for one derivative) researchgate.net

Antiviral Activity

The pyrazole nucleus is a significant pharmacophore in the development of antiviral agents. mdpi.comnih.gov Derivatives of this compound have been part of broader research into pyrazole-based compounds showing efficacy against a range of viruses.

Studies have shown that pyrazole derivatives can exhibit potent antiviral activity against various coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.orgrsc.org For example, hydroxyquinoline-pyrazole derivatives have demonstrated promising antiviral effects in plaque reduction and viral inhibition assays. rsc.org

The antiviral potential of pyrazoles also extends to other viruses. Research on pyrazole derivatives containing an oxime moiety has shown inactivation effects against the Tobacco Mosaic Virus (TMV). acs.org Similarly, pyrazole derivatives bearing an oxime esters group have also displayed anti-TMV bioactivity. nih.gov Furthermore, certain pyrazole-based compounds have been reported to offer significant protection against the Newcastle disease virus (NDV) in animal models. nih.gov

Antioxidant Properties

The this compound scaffold and its derivatives have been recognized for their antioxidant capabilities, which are crucial in combating oxidative stress implicated in numerous diseases. researchgate.netsemanticscholar.org The antioxidant activity of these compounds is often evaluated through their ability to scavenge free radicals.

A study on a triazolo-thiadiazole derivative, specifically 6-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl] nih.govresearchgate.netnih.govtriazolo[3,4-b] nih.govresearchgate.netrsc.orgthiadiazole, highlighted its potent in vitro antioxidant properties. researchgate.net Research on various pyrazole derivatives has consistently shown their potential as radical scavengers. For instance, dihydropyrazole derivatives have demonstrated good to excellent antioxidant activities in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method. acs.org

The antioxidant capacity of pyrazole derivatives is influenced by the substituents on the pyrazole ring. nih.gov For example, in a series of pyrazole-based sulfonamide derivatives, a compound with dichloro substitution on the benzene (B151609) moiety showed the highest percentage of DPPH inhibition, indicating excellent scavenging activity. nih.gov Phenyl-pyrazolone derivatives, which are structurally related to the antioxidant drug edaravone, have also displayed marked antioxidant properties. mdpi.commdpi.com

Table 4: Antioxidant Activity of Selected Pyrazole Derivatives
Compound/SeriesAssayResultReference
6-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl] nih.govresearchgate.netnih.govtriazolo[3,4-b] nih.govresearchgate.netrsc.orgthiadiazoleIn vitro antioxidant assaysPotent antioxidant property researchgate.net
Dihydropyrazole derivativesDPPH scavengingGood to excellent activity (IC50 range: 30.03–913.58 μM) acs.org
Thienyl-pyrazoles (5g, 5h)DPPH scavengingExcellent activity (IC50 = 0.245 & 0.284 µM) semanticscholar.org
Pyrazole-based sulfonamide (4e)DPPH scavengingExcellent activity (92.64% inhibition) nih.gov

Compound Names

Table 5: List of Chemical Compounds Mentioned
Compound Name
This compound
3-(4-Fluorophenyl)-5-aryl-N-substituted-4,5-dihydro-1H-pyrazole-1-carbothioamide
3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole
N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) methanamine
(E)-1-(2,3-dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one
6-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl] nih.govresearchgate.netnih.govtriazolo[3,4-b] nih.govresearchgate.netrsc.orgthiadiazole
3-(4-Fluorophenyl)-5-(3-methylthiophen-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole
Acarbose
Edaravone

Derivatization and Functionalization Approaches for 3 4 Fluorophenyl 1h Pyrazole

Synthesis of Substituted Amino-Pyrazoles

The introduction of an amino group onto the pyrazole (B372694) ring is a critical functionalization step, as this group can serve as a key pharmacophore or as a handle for further derivatization. One prominent approach involves the synthesis of 5-amino-1-aryl-4-benzoylpyrazole derivatives. This method begins with the reaction of β-ketonitriles with N,N'-diphenylformamidine to create cyclocondensation precursors, which are then treated with hydrazines to form the desired 5-aminopyrazole structure beilstein-journals.org. Another strategy for synthesizing 3-amino-1H-pyrazole-4-carbonitrile derivatives starts from enaminones, which are converted to aldoximes and then to 3-oxoalkanonitriles. These intermediates react with trichloroacetonitrile (B146778) to yield 3-amino-2-aroyl-4,4,4-trichloro-2-butenenitriles, which subsequently condense with hydrazines to form the target aminopyrazoles mdpi.com.

A notable example is the synthesis of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone, a selective inhibitor of p38 MAP kinase nih.gov. The development of this class of compounds originated from high-throughput screening and involved the optimization of a series of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones nih.gov. X-ray crystallography revealed a crucial hydrogen bond between the exocyclic amine of the inhibitor and a threonine residue in the enzyme's binding pocket, a feature that likely contributes to its selectivity nih.gov.

Starting MaterialReagentsProductKey Features
β-Ketonitriles1. N,N'-Diphenylformamidine2. Hydrazines5-Amino-1-aryl-4-benzoylpyrazolesForms 5-aminopyrazole derivatives beilstein-journals.org.
Enaminones1. Hydroxylamine (B1172632) hydrochloride2. Trichloroacetonitrile3. Hydrazines3-Amino-1H-pyrazole-4-carbonitrilesA multi-step synthesis yielding 3-aminopyrazoles mdpi.com.
5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones(Optimization of series)S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanoneOptimization led to a potent and selective p38 MAP kinase inhibitor nih.gov.

Introduction of Carboxamide Moieties

Carboxamide moieties are frequently incorporated into pyrazole structures to enhance biological activity and create opportunities for hydrogen bonding interactions with biological targets. The synthesis of pyrazole-carboxamides can be achieved through standard peptide coupling reactions. For instance, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid can be coupled with various amines in the presence of coupling agents like 1-hydroxybenzotriazole (B26582) (HOBt) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) to yield a range of N-substituted pyrazole-4-carboxamides.

Another approach involves the synthesis of 5-(fluorobenzoylamino)-substituted arylamides of 1-phenyl-1H-pyrazole-4-carboxylic acid. This can be accomplished by first acylating ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with a fluorobenzoyl chloride. The resulting ester is then hydrolyzed to the corresponding carboxylic acid, which is subsequently cyclized with acetic anhydride (B1165640) to form a pyrazolo[3,4-d] nih.govbeilstein-journals.orgoxazin-4-one intermediate. This oxazinone can then react with various aromatic amines to yield the final carboxamide products.

Starting MaterialReagents/ConditionsProduct TypeReference
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, p-ToluidineHOBt, EDC·HClN-(p-tolyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamidePeptide coupling reaction
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate1. 3-Fluorobenzoyl chloride2. Hydrolysis3. Acetic anhydride4. 4-Fluoroaniline5-(3'-fluorobenzoylamino)-1-phenyl-1H-pyrazole-4-carboxamide derivativeMulti-step synthesis via an oxazinone intermediate

Formation of Pyrazole-Carbaldehyde Derivatives

The introduction of a formyl (aldehyde) group, typically at the 4-position of the pyrazole ring, provides a versatile synthetic handle for further modifications. The Vilsmeier-Haack reaction is the most common and efficient method for this transformation ijpcbs.comorganic-chemistry.orgmdpi.com. This reaction utilizes a Vilsmeier reagent, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to effect an electrophilic substitution on the electron-rich pyrazole ring ijpcbs.comorganic-chemistry.org.

For instance, 1-benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazones can undergo a one-pot cyclization and formylation using the Vilsmeier-Haack reagent (DMF/POCl₃) at elevated temperatures (70 °C) to produce 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehydes in good yields nih.gov. Similarly, the reaction can be applied to other hydrazone precursors to generate a variety of substituted pyrazole-4-carbaldehydes nih.govnih.gov. The resulting aldehyde group can then be used in subsequent reactions to build more complex molecules nih.govossila.com.

PrecursorReactionReagentsProductYieldReference
1-Benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazoneVilsmeier-Haack Cyclization/FormylationDMF, POCl₃1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehydeGood nih.gov
HydrazonesVilsmeier-Haack ReactionDMF, POCl₃1,3-Disubstituted-1H-pyrazole-4-carbaldehydesGood to Excellent nih.govnih.gov
5-Chloro-1,3-disubstituted-1H-pyrazolesVilsmeier-Haack FormylationDMF, POCl₃5-Chloro-1H-pyrazole-4-carbaldehydesN/A scispace.com

Cycloaddition Reactions for Fused Ring Systems (e.g., Pyrazolopyridines, Triazolothiadiazoles)

Building fused heterocyclic systems onto the 3-(4-fluorophenyl)-1H-pyrazole core is a key strategy for creating novel chemical entities with diverse biological activities. This is often achieved through cycloaddition or cyclocondensation reactions where the pyrazole acts as a building block.

Pyrazolopyridines: The synthesis of 1H-pyrazolo[3,4-b]pyridines can be accomplished by reacting 5-aminopyrazole derivatives with 1,3-dicarbonyl compounds or their equivalents mdpi.com. For example, 5-amino-1-phenyl-pyrazole can be cyclized with α,β-unsaturated ketones in the presence of a Lewis acid catalyst like zirconium tetrachloride (ZrCl₄) to yield 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines mdpi.com. This method involves the annulation of a pyridine (B92270) ring onto the preformed pyrazole core mdpi.com.

Triazolothiadiazoles and Triazolothiadiazines: These fused systems are typically synthesized from 4-amino-3-mercapto-1,2,4-triazole precursors. While direct cycloaddition starting from this compound is less common, pyrazole moieties can be incorporated into these fused systems. For instance, (±)-3-(1H-Pyrazol-1-yl)-6,7-dihydro-5H- nih.govmdpi.comresearchgate.nettriazolo[3,4-b] nih.govbeilstein-journals.orgresearchgate.netthiadiazine derivatives can be synthesized in a two-step, one-pot, four-component reaction mdpi.com. The process starts with 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, which reacts with acetylacetone (B45752) and an aldehyde to form a triazole intermediate that is not isolated. Subsequent reaction with a substituted phenacyl bromide leads to the final fused product containing a pyrazole substituent mdpi.com.

Target Fused SystemPrecursorsKey Reaction TypeCatalyst/Conditions
1H-Pyrazolo[3,4-b]pyridines5-Amino-1-phenyl-pyrazole, α,β-Unsaturated ketonesCyclocondensationZrCl₄, DMF/EtOH, 95 °C mdpi.com
Pyrazolo[3,4-d]pyrimidines5-Amino-1H-pyrazole-4-carbonitrile derivativesCyclocondensationN/A
(±)-3-(1H-Pyrazol-1-yl)-6,7-dihydro-5H- nih.govmdpi.comresearchgate.nettriazolo[3,4-b] nih.govbeilstein-journals.orgresearchgate.netthiadiazines4-Amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, Acetylacetone, Aldehyde, Phenacyl bromideMulti-component reactionEtOH, conc. HCl, Reflux mdpi.com

Modification with Heteroaromatic and Aromatic Groups

Attaching additional aromatic or heteroaromatic rings to the this compound scaffold is a common strategy to explore structure-activity relationships and access novel chemical space. Transition-metal-catalyzed cross-coupling reactions are powerful tools for this purpose.

Aryl groups can be introduced via copper-catalyzed Ullmann coupling reactions. For instance, a pre-formed 3-substituted pyrazole can react with an aryl halide in the presence of a copper catalyst to yield the corresponding N-aryl pyrazole derivative nih.gov.

Another significant method is the Suzuki cross-coupling reaction, which is effective for creating C-C bonds. This typically involves the reaction of a halo-pyrazole derivative (e.g., a bromo- or iodo-pyrazole) with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst. This allows for the introduction of a wide variety of aromatic and heteroaromatic substituents at specific positions on the pyrazole ring.

Furthermore, pyrazole derivatives can be constructed with aromatic substituents already in place. One-pot syntheses involving the condensation of chalcones with substituted hydrazines, catalyzed by reagents like copper triflate, can yield pyrazoles with multiple aryl substitutions nih.gov. Similarly, 1,3-dipolar cycloaddition reactions between nitrilimines (generated in situ from arylhydrazones) and vinyl derivatives provide another route to 1,3,5-substituted pyrazoles nih.gov.

Reaction TypePyrazole SubstrateCoupling PartnerCatalyst SystemProduct Type
Ullmann Coupling3-Substituted pyrazoleAryl halideCopper catalyst1-Aryl-3-substituted pyrazole nih.gov
Suzuki CouplingHalo-pyrazole (e.g., 4-iodopyrazole)Aryl/heteroaryl boronic acidPalladium catalyst (e.g., Pd(PPh₃)₄)Pyrazole with new aryl/heteroaryl substituent
CondensationChalcone (B49325)p-((t-butyl)phenyl)hydrazineCu(OTf)₂, [BMIM-PF₆]1,3,5-Triaryl pyrazole nih.gov
1,3-Dipolar CycloadditionVinyl derivativeNitrilimine (from arylhydrazone)N/A1,3,5-Substituted pyrazole nih.gov

Functional Group Interconversion Strategies (e.g., Aldehyde to Nitrile, Tetrazole Formation)

Functional group interconversions on the this compound core are essential for elaborating the structure and accessing different chemical functionalities. Two particularly important transformations are the conversion of aldehydes to nitriles and the subsequent formation of tetrazoles.

Aldehyde to Nitrile: A pyrazole-4-carbaldehyde can be converted to the corresponding pyrazole-4-carbonitrile. A common method for this transformation is through the formation of an oxime intermediate. The aldehyde is first reacted with hydroxylamine (NH₂OH) to form an aldoxime, which is then dehydrated in situ to yield the nitrile mdpi.com. Reagents such as thionyl chloride (SOCl₂) in the presence of a base can be used for this dehydration step mdpi.com. This two-step, one-pot process provides a direct route from the readily accessible aldehyde to the valuable nitrile functionality ossila.com.

Nitrile to Tetrazole: The nitrile group is an excellent precursor for the synthesis of a 5-substituted-1H-tetrazole ring via a [2+3] cycloaddition reaction with an azide (B81097) source nih.govacs.org. This 1,3-dipolar cycloaddition is a cornerstone of "click chemistry" mdpi.com. The pyrazole-4-carbonitrile can be treated with sodium azide (NaN₃), often in the presence of a Lewis acid (like zinc chloride) or an ammonium (B1175870) salt (like ammonium chloride) in a solvent such as DMF mdpi.comorganic-chemistry.org. This reaction efficiently constructs the highly stable, nitrogen-rich tetrazole ring, yielding a pyrazole-tetrazole hybrid molecule mdpi.comnih.gov.

Initial Functional GroupTarget Functional GroupReagents and ConditionsKey TransformationReference
Pyrazole-4-carbaldehydePyrazole-4-carbonitrile1. Hydroxylamine (to form oxime)2. Dehydrating agent (e.g., SOCl₂)Aldehyde → Oxime → Nitrile ossila.commdpi.com
Pyrazole-4-carbonitrile5-(Pyrazol-4-yl)-1H-tetrazoleSodium azide (NaN₃), Ammonium chloride (NH₄Cl) or Zinc chloride (ZnCl₂), DMF1,3-Dipolar Cycloaddition mdpi.comnih.govorganic-chemistry.org

Future Research Directions and Translational Perspectives for 3 4 Fluorophenyl 1h Pyrazole

Exploration of Novel Synthetic Pathways

The development of efficient, cost-effective, and environmentally benign synthetic methods is crucial for the future exploration of 3-(4-fluorophenyl)-1H-pyrazole derivatives. Research is moving beyond traditional condensation reactions to embrace modern synthetic strategies.

Key future directions include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product, offer significant advantages in terms of efficiency and atom economy. The development of novel MCRs will enable the rapid generation of diverse libraries of pyrazole (B372694) derivatives for biological screening.

Green Chemistry Approaches: The use of eco-friendly solvents like water, ionic liquids, and solvent-free reaction conditions is a growing trend. For instance, ultrasound and microwave-assisted syntheses have been shown to accelerate reaction times and improve yields for pyrazole synthesis. One efficient approach utilizes a nano-ZnO catalyst for the condensation of phenylhydrazine (B124118) with ethyl acetoacetate, highlighting the potential of green catalysts.

Novel Catalytic Systems: The exploration of new catalysts, including metal-based and organocatalysts, can provide access to previously inaccessible derivatives and improve regioselectivity. For example, copper triflate in combination with an ionic liquid has been used to catalyze the synthesis of 1,3,5-trisubstituted pyrazoles.

Photocatalysis: Visible light-induced heterogeneous photocatalysis, using systems like graphitic carbon nitride (g-C3N4), offers a mild and efficient method for radical transformations to synthesize highly functionalized and fluorinated pyrazoles.

A summary of modern synthetic approaches for pyrazole derivatives is presented below.

Synthetic StrategyKey FeaturesExample Catalyst/ConditionReference
Multicomponent ReactionsHigh efficiency, atom economy, diversityTaurine in water nih.gov
Microwave-Assisted SynthesisRapid reaction times, improved yieldsBasic conditions (NaOH) researchgate.netglobalresearchonline.net
Green CatalysisEnvironmentally friendly, simple work-upNano-ZnO
Ionic Liquid CatalysisRecyclable catalyst, in situ oxidationCopper triflate/bmim
Heterogeneous PhotocatalysisMild conditions, radical transformationsGraphitic carbon nitride (g-C3N4) mdpi.com

Development of Advanced Computational Models

Computational chemistry plays an indispensable role in modern drug discovery. For this compound, the development of more sophisticated computational models will accelerate the design-synthesize-test cycle.

Future research in this area will focus on:

Molecular Docking and Dynamics: These techniques are used to predict the binding modes and affinities of pyrazole derivatives with their biological targets. For example, docking studies have been used to investigate the interactions of pyrazole derivatives with acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and the human estrogen alpha receptor (ERα). globalresearchonline.netnih.govacademicstrive.com

Quantum Mechanics (QM) Methods: Density Functional Theory (DFT) is employed to optimize molecular structures and calculate electronic properties, providing insights into the reactivity and stability of new compounds. nih.gov

Structure-Activity Relationship (SAR) Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of pyrazole derivatives with their biological activities. These models are crucial for predicting the potency of new designs before synthesis.

Pharmacophore Modeling: Identifying the key structural features (pharmacophore) required for biological activity allows for the virtual screening of large compound databases to find new hits with the desired pyrazole core.

These computational tools help in understanding binding orientations, predicting inhibitory activities, and guiding the rational design of new derivatives with improved pharmacological profiles. nih.govacademicstrive.com

Identification of New Biological Targets and Mechanisms

The versatility of the this compound scaffold suggests that its therapeutic potential is not limited to its currently known targets. A key future direction is the systematic exploration for new biological targets and elucidation of novel mechanisms of action.

Derivatives of this scaffold have already been identified as inhibitors of a diverse range of targets, indicating broad pharmacological potential. academicstrive.commdpi.comnih.gov

Target ClassSpecific Target(s)Therapeutic Area
ReceptorsAndrogen Receptor, Opioid Receptors, Estrogen Receptor αProstate Cancer, Pain, Breast Cancer
EnzymesAChE, MAO-B, PI3 Kinase, Topoisomerase I, VEGFR-2Alzheimer's, Cancer
KinasesEGFR, CDK, BTKCancer
Structural ProteinsTubulin, MicrotubulesCancer

Future research will likely involve:

Phenotypic Screening: Testing libraries of pyrazole derivatives in cell-based assays to identify compounds that produce a desired physiological effect, without a preconceived target.

Proteomics and Transcriptomics: Using advanced analytical techniques to identify the cellular proteins and pathways that are modulated by pyrazole compounds, thereby uncovering novel targets.

Mechanism of Action Studies: For compounds identified through screening, detailed biochemical and cellular studies will be essential to confirm the target and understand how the compound exerts its effect, such as inducing apoptosis or arresting the cell cycle. mdpi.com

This systematic approach will expand the therapeutic applications of this compound beyond its current scope.

Design of Multi-Target Directed Ligands

Complex multifactorial diseases like Alzheimer's and cancer often involve multiple pathological pathways, making single-target drugs less effective. The design of Multi-Target Directed Ligands (MTDLs), single molecules engineered to interact with multiple targets, represents a promising therapeutic strategy.

The this compound scaffold is an excellent starting point for MTDL design. For instance, a series of 3-aryl-1-phenyl-1H-pyrazole derivatives were designed as MTDLs for Alzheimer's disease by simultaneously inhibiting acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). nih.govacademicstrive.com

Future strategies for developing pyrazole-based MTDLs will involve:

Pharmacophore Hybridization: Combining the structural features of the pyrazole core with known pharmacophores for other relevant targets. This involves linking or fusing the pyrazole moiety with other heterocyclic systems known to possess complementary biological activities.

Fragment-Based Design: Systematically building MTDLs by linking small molecular fragments, each known to bind to a different target of interest.

Computational Design: Utilizing advanced computational models to design molecules that can fit into the binding sites of multiple targets simultaneously.

This MTDL approach could lead to more effective treatments for complex diseases by modulating interconnected pathological networks.

Optimization Strategies for Pharmacological Potency and Selectivity

To translate a promising hit compound into a viable drug candidate, its pharmacological properties must be optimized. For this compound derivatives, this involves fine-tuning the structure to maximize potency against the desired target while minimizing off-target effects.

Key optimization strategies are guided by Structure-Activity Relationship (SAR) studies:

Substitution Pattern: The position and nature of substituents on both the phenyl and pyrazole rings are critical. For example, in the context of antinociceptive activity, fluorine substitution at the para position of the phenyl ring was found to improve interaction with peripheral opioid receptors, while ortho substitution had a different effect.

Electronic Effects: The addition of electron-withdrawing groups (e.g., halogens like chlorine or bromine) or electron-donating groups (e.g., methoxy) can significantly alter a compound's potency and target interaction. For MAO-B inhibition, fluoro derivatives showed better activity than chloro derivatives. nih.govacademicstrive.com

A systematic approach to SAR, often coupled with computational modeling, will be essential for developing derivatives with superior efficacy and selectivity for specific biological targets.

Investigation of Synergistic Effects with Other Agents

Combination therapy, where two or more drugs are used together, is a cornerstone of treatment for complex diseases like cancer. Investigating the synergistic effects of this compound derivatives with existing therapeutic agents is a critical area for future research. Synergism occurs when the combined effect of the drugs is greater than the sum of their individual effects, potentially leading to improved treatment outcomes and reduced side effects. nih.gov

A notable study demonstrated that certain 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles exhibited a significant synergistic effect when combined with the chemotherapy drug doxorubicin (B1662922) in treating claudin-low breast cancer cell lines (MCF-7 and MDA-MB-231). nih.gov This suggests that pyrazole derivatives could be used to enhance the efficacy of conventional anticancer drugs. nih.gov

Future research should focus on:

Combination Screening: Systematically screening pyrazole derivatives in combination with a panel of approved drugs (e.g., chemotherapeutics, targeted therapies, immunotherapies) against various cancer cell lines.

Mechanism of Synergy: Elucidating the molecular mechanisms underlying any observed synergistic interactions. This could involve the pyrazole derivative inhibiting a resistance pathway, sensitizing cancer cells to the other agent, or targeting a complementary signaling pathway.

Hybrid Molecules: Designing single molecules that incorporate both the pyrazole scaffold and another pharmacophore, aiming for synergistic or additive effects within a single chemical entity. The potential for synergistic effects from indole-pyrazole hybrids has been noted.

Nanoparticle Delivery: Exploring the use of nanoparticles to co-deliver pyrazole derivatives and other anticancer drugs, which can enhance therapeutic efficacy and potentially create synergistic effects.

By identifying effective drug combinations, the therapeutic value of this compound derivatives can be significantly enhanced, providing new avenues for treating challenging diseases.

Q & A

Q. What are the recommended methods for synthesizing and purifying 3-(4-Fluorophenyl)-1H-pyrazole?

The compound can be synthesized by dissolving commercially available this compound in dimethylformamide (DMF) at 303 K, followed by slow evaporation to obtain X-ray quality crystals . For derivatives, common strategies include nucleophilic substitution for introducing fluorophenyl groups or amination for functionalizing the pyrazole ring. Purification typically involves column chromatography or recrystallization, with characterization via NMR and mass spectrometry to confirm purity and structure .

Q. What structural features distinguish this compound?

The molecule consists of a pyrazole ring substituted with a 4-fluorophenyl group. X-ray crystallography reveals a triclinic crystal system (space group P1) with four independent molecules in the asymmetric unit. Dihedral angles between the pyrazole and fluorophenyl rings range from 10.7° to 19.8°, indicating moderate planarity disruption . Key bond lengths (e.g., C–F: 1.35–1.37 Å) and angles align with typical aromatic systems .

Q. Which characterization techniques are critical for verifying the compound’s structure?

  • X-ray crystallography : Resolves tautomeric forms and hydrogen-bonding networks (e.g., N–H⋯N and C–H⋯F interactions) .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments.
  • Mass spectrometry : Validates molecular weight (162.17 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How does tautomerism affect the crystallographic and chemical behavior of this compound?

The compound coexists as two tautomers (3- and 5-fluorophenyl isomers) in the same crystal lattice due to proton exchange between pyrazole nitrogen atoms. This tautomerism creates a hydrogen-bonded R₄⁴(12) ring motif, stabilizing the crystal structure. Researchers must account for tautomeric equilibria in reactivity studies, as proton position influences electronic properties and biological interactions .

Q. What methodologies are used to evaluate the biological activity of this compound derivatives?

  • Antimicrobial assays : Broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains.
  • Enzyme inhibition studies : Fluorescence-based assays to measure binding affinity to targets like cyclooxygenase-2 (COX-2) or kinases.
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Q. How should researchers address contradictions in reported bioactivity data for pyrazole derivatives?

Contradictions may arise from variations in:

  • Purity : Validate via HPLC and elemental analysis.
  • Structural confirmation : Use X-ray crystallography to rule out tautomerism or polymorphism.
  • Assay conditions : Standardize protocols (e.g., solvent, pH, cell line passage number) to ensure reproducibility .

Q. What computational approaches predict the interaction of this compound with biological targets?

  • Molecular docking : Simulate binding modes with proteins (e.g., using AutoDock Vina) to identify key residues (e.g., hydrophobic pockets accommodating fluorophenyl groups).
  • QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with activity data to guide derivative design .

Comparative Analysis

Q. How does this compound compare to structurally similar compounds in medicinal chemistry?

Compound Key Features Bioactivity
5-Amino-3-(4-fluorophenyl)-1H-pyrazoleAmino group enhances solubility and hydrogen-bonding capacity.Improved antimicrobial activity .
Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylateEster group increases lipophilicity, aiding blood-brain barrier penetration.Anticonvulsant potential .

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